molecular formula C10H11NOS B2790751 S1C(=CC=C1)C(=O)N1Ccc=CC1 CAS No. 1598741-51-5

S1C(=CC=C1)C(=O)N1Ccc=CC1

Cat. No. B2790751
CAS RN: 1598741-51-5
M. Wt: 193.26
InChI Key: SWEKSIWFAFSUFB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. As it contains a carbonyl group and a thiol group, it could potentially undergo a variety of reactions, including nucleophilic addition and substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as color, density, hardness, melting point, boiling point, and reactivity. These properties can be determined experimentally through various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. As this compound is not intended for human or veterinary use, its mechanism of action may not have been studied .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper waste disposal methods .

Future Directions

The future directions for research on this compound would depend on its potential applications. As it is currently used for research purposes, future studies might focus on exploring its reactivity, stability, or potential uses in various chemical reactions .

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEKSIWFAFSUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine

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